4-Oxononanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-oxononanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-2-3-4-6-9(11)7-5-8-10/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOKSQNXXRPCMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)CCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80225335 | |
| Record name | 4-Oxononan-1-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74327-29-0 | |
| Record name | 4-Oxononanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74327-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxononan-1-al | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074327290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Oxononan-1-al | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80225335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxononan-1-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Oxononanal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanisms of 4 Oxononanal Formation and Biogenesis
Endogenous Metabolic Pathways
Within biological systems, 4-Oxononanal can be generated through the metabolic breakdown and oxidation of lipids.
Polyunsaturated fatty acids (PUFAs), such as linoleic acid and arachidonic acid, are susceptible to oxidative degradation, a process that can yield a variety of reactive aldehydes, including this compound. The formation mechanism of this compound has been proposed to involve the consecutive oxidation reactions of linoleic acid and its subsequent secondary oxidation products . Industrial production methods have also utilized the photooxidation of linoleic acid in the presence of a photosensitizer, which leads to the formation of intermediates that subsequently decompose to yield this compound . Autoxidation and enzymatic oxidation of linoleic acid are also recognized pathways for generating oxidized lipid products, including hydroperoxides, which can further break down into aldehydes wur.nlnih.gov. These processes are fundamental to how PUFAs, abundant in cell membranes, can lead to the endogenous production of such aldehydes researchgate.netmdpi.com.
This compound is also linked to the metabolism of other well-known lipid peroxidation products, notably 4-hydroxynonenal (B163490) (HNE). Research indicates that HNE can be biotransformed into this compound, with studies identifying it as a metabolite of HNE in astrocytic biotransformation nih.govresearchgate.net. Furthermore, the enzyme human carbonyl reductase CBR1 has been shown to catalyze the reduction of 4-oxo-2-nonenal (B12555) (4-ONE), another lipid aldehyde, to this compound researchgate.net. The chemical relationship is further underscored by the fact that pyrroles, which can be characterized by independent synthesis from this compound, are formed from the reaction of HNE with primary amines scilit.com. Additionally, S-(this compound-3-yl)-glutathione has been identified as a metabolite resulting from HNE oxidation in human keratinocytes mdpi.com.
Exogenous and Thermally Induced Generation
Beyond endogenous pathways, this compound is frequently generated exogenously, particularly during the processing and heating of foods and oils.
The thermal degradation of unsaturated fatty acids is a critical factor in the generation of this compound. During heating, polyunsaturated triacylglycerols (TAGs) undergo oxidation, leading to the formation of various lipid oxidation products (LOPs) nih.gov. The rate of formation of this compound is influenced by temperature and the specific fatty acid composition of the oil frontiersin.org. Research into the dynamics of its formation during oil heating indicates that its relative abundance increases to a peak value during mid-stage heating, after which it begins to decrease with prolonged processing nih.gov. This dynamic behavior suggests that while thermal stress promotes its formation, subsequent reactions or degradation pathways may also occur within the complex food matrix nih.gov.
Data Tables
The following table illustrates the dynamic changes in the relative abundance of this compound during the oil heating process, as observed in studies on deep-fat frying.
Table 1: Relative Abundance of this compound During Oil Heating
| Frying Condition/Time | Relative Abundance (mg/kg) | Source |
| Initial (Control) | Not specified | nih.gov |
| Mid-stage heating (7-2 h) | 9.00 | nih.gov |
| Later stages (heating process) | Decreased | nih.gov |
Note: Specific initial concentrations were not detailed in the cited source.
Compound List
this compound (4ONA)
Polyunsaturated Fatty Acids (PUFAs)
Linoleic Acid
Arachidonic Acid
4-Hydroxynonenal (HNE)
4-oxo-2-nonenal (4-ONE)
Gamma-nonalactone
Triacylglycerols (TAGs)
Linolenic Acid
Advanced Synthetic Methodologies for 4 Oxononanal Analogues and Derivatives
Stereoselective and Chemo-selective Synthetic Routes
Developing synthetic routes that control the formation of specific functional groups or stereocenters is paramount in organic synthesis. For 4-Oxononanal and its analogues, several strategies have been investigated.
Oxidation reactions are fundamental for introducing carbonyl functionalities. For this compound, oxidation of suitable precursors has been a key strategy. For instance, the conversion of nonane-1,4-diol to this compound can be achieved through oxidation, with the Swern oxidation being a notable method. This process involves activating dimethyl sulfoxide (B87167) (DMSO) with an electrophilic reagent, followed by reaction with the alcohol and subsequent deprotonation.
Another general approach for synthesizing γ-ketoaldehydes involves the oxidative cleavage of cyclobutane-1,2-diols. This method, often catalyzed by molybdenum, allows for the formation of the γ-ketoaldehyde moiety from cyclic precursors rsc.org. While not directly detailing this compound, this methodology highlights the utility of oxidative cleavage for generating similar dicarbonyl structures.
Reductive transformations offer pathways to modify existing carbonyl groups or introduce new functionalities. A significant example relevant to this compound is the reduction of 4-oxo-non-2-enal (4-ONE). Human carbonyl reductase (CR) has been shown to catalyze the NADPH-dependent reduction of 4-ONE. This enzymatic process can yield this compound (4ONA) as a minor product, alongside 4-hydroxynon-2-enal (4HNE) and 1-hydroxynon-2-en-4-one (1HNO) researchgate.netacs.orgresearchgate.net. The selectivity of this reduction, particularly towards the ketone versus the aldehyde or the double bond, is an area of interest for biocatalytic synthesis.
Complex molecules are often assembled through a series of well-defined synthetic steps, starting from simpler building blocks. One reported route to this compound begins with γ-nonalactone. This lactone is first reduced using lithium aluminum hydride (LiAlH₄) to yield nonane-1,4-diol. Subsequently, the diol is oxidized, for example, via Swern oxidation, to afford this compound researchgate.net.
Another multi-step synthesis involves starting from chlorodioxolane. This precursor undergoes cyanation, followed by a Grignard reaction with n-amylmagnesium bromide. Selective hydrolysis then yields an oxodioxolane, which upon further hydrolysis with aqueous sulfuric acid, produces this compound tandfonline.com. These sequences showcase the assembly of the target molecule from readily available starting materials through a series of functional group interconversions.
Optimization of Reaction Conditions and Yields for Research Applications
Optimizing reaction parameters is crucial for achieving high yields, selectivity, and efficiency in synthetic procedures.
Copper-Catalyzed Three-Component Reactions: For the synthesis of 1,4-diketones from α-ketoaldehydes, 1,3-dicarbonyl compounds, and boronic acids, nano-CuO was identified as an effective catalyst in water at 100°C, yielding up to 92% of the desired products. This method demonstrated scalability for gram-scale synthesis organic-chemistry.org.
Organocatalytic Redox Isomerization: The synthesis of 1,4-ketoaldehydes via organocatalytic redox isomerization of electron-deficient allylic alcohols has been optimized using DABCO (1,4-diazabicyclo[2.2.2]octane) as a catalyst in DMSO, achieving high yields iitg.ac.inresearchgate.net.
Electrochemical Amidation: For the preparation of α-ketoamides from α-ketoaldehydes and amines, dichloromethane (B109758) (CH₂Cl₂) was found to be the optimal solvent, and triethylamine (B128534) (Et₃N) as a base significantly improved product yields compared to reactions without a base researchgate.net.
These optimizations highlight the importance of catalyst choice, solvent, temperature, and additives in maximizing the efficiency of synthetic routes for ketoaldehydes and related compounds.
Isotopic Labeling Strategies for Mechanistic Studies
Isotopic labeling is an indispensable tool for elucidating reaction mechanisms, tracing metabolic pathways, and understanding molecular transformations.
Deuterium (B1214612) Labeling: Deuterium (D) labeling experiments have been employed to study the mechanisms of formation for dicarbonyl species, including those relevant to ketoaldehyde formation pathways iitg.ac.in. For example, in the context of glycation reactions, deuterium labeling can help track the incorporation of specific atoms during complex chemical processes.
¹⁸O Labeling: The synthesis of isotopically labeled molecules, including those incorporating ¹⁸O, has been reported in the context of chiral annulation reactions involving ketoaldehydes. These labeled compounds are valuable for drug discovery and detailed mechanistic investigations, demonstrating good to excellent isotopic incorporation researchgate.netrsc.org. Specifically, the use of H₂¹⁸O in such reactions allows for the synthesis of ¹⁸O-labeled products with high fidelity.
These strategies enable researchers to gain deeper insights into the chemical transformations involved in the synthesis and reactions of ketoaldehydes and their derivatives.
Elucidation of 4 Oxononanal Reactivity with Biological Macromolecules
Protein Adduction and Covalent Modification
The reactivity of 4-Oxononanal with proteins is a key aspect of its biological activity. It readily forms covalent adducts with amino acid residues, potentially altering protein structure and function.
Investigation of Schiff Base Formation with Amino Acid Residues (e.g., Lysine)
This compound primarily reacts with proteins via the formation of Schiff bases. This reaction involves the nucleophilic attack of the primary amine group of amino acid residues, most notably the ε-amino group of lysine (B10760008), on the aldehyde carbonyl of this compound. This process generates an imine (Schiff base) linkage, a stable adduct that can lead to protein modification . Unlike α,β-unsaturated aldehydes such as 4-Hydroxynonenal (B163490) (4-HNE), which readily undergo Michael addition with nucleophiles like thiols and imidazole (B134444) groups, this compound's saturated structure favors Schiff base formation as its principal reaction pathway with amine nucleophiles .
Analysis of Adduct Specificity and Preferential Binding Sites on Model Proteins (e.g., Ribonuclease A, Beta-Lactoglobulin)
Studies employing model proteins such as Ribonuclease A and Beta-Lactoglobulin have provided insights into the specificity of this compound's protein modification. Research indicates that cysteine residues are the most reactive nucleophilic targets for lipid peroxidation-derived aldehydes, followed by histidine and lysine researchgate.netnih.gov. For this compound, the reactivity order with amino acid residues has been established as: Cysteine >> Histidine > Lysine. Additionally, arginine residues have also been shown to be adducted by this compound researchgate.netnih.gov. The formation of these adducts can disrupt the normal tertiary structure and enzymatic activity of proteins.
Comparative Reactivity Kinetics with Other Bioactive Aldehydes (e.g., 4-Hydroxynonenal, 4-Oxonon-2-enal)
Comparative kinetic studies reveal significant differences in the reactivity of this compound when contrasted with other bioactive aldehydes like 4-Hydroxynonenal (4-HNE) and 4-Oxonon-2-enal (4-ONE). This compound is generally considered more reactive towards proteins than 4-HNE nih.govohiolink.edu. Specifically, this compound is reported to be 6 to 31 times more reactive with model proteins such as Ribonuclease A and Beta-Lactoglobulin compared to 4-HNE nih.govohiolink.edu. This enhanced reactivity is attributed to its efficient Schiff base formation with lysine residues nih.govohiolink.edu. While 4-HNE primarily reacts via Michael addition with cysteine, histidine, and lysine, this compound's saturated nature directs its reactivity towards Schiff base formation with lysine . Furthermore, studies indicate a greater than 100-fold difference in reactivity between 4-HNE and this compound towards cysteine residues, with this compound being more reactive researchgate.netnih.gov.
Table 1: Comparative Reactivity of this compound vs. 4-HNE with Model Proteins
| Aldehyde | Primary Reaction Mechanism | Preferred Nucleophiles | Relative Reactivity with Model Proteins (Ribonuclease A, Beta-Lactoglobulin) |
| This compound (4ONA) | Schiff Base Formation | Lysine | 6-31 times more reactive than 4-HNE nih.govohiolink.edu |
| 4-Hydroxynonenal (4-HNE) | Michael Addition | Cysteine, Histidine, Lysine | Baseline |
Table 2: Amino Acid Reactivity Order with this compound
| Amino Acid Residue | Relative Reactivity |
| Cysteine | >> |
| Histidine | > |
| Lysine | |
| Arginine | (adducted) |
Note: Reactivity order is based on findings comparing this compound with other aldehydes researchgate.netnih.gov.
Mechanisms of Protein Cross-Linking Induced by this compound
This compound can induce protein cross-linking, a process that leads to the formation of protein aggregates and can impair cellular function. While the exact mechanisms are complex and can involve both oxidative and nonoxidative pathways, it is understood that the initial adducts formed with amino acid residues, particularly lysine, play a critical role. Studies suggest that the extensive protein cross-linking observed with this compound does not solely arise from the initially formed lysine-derived pyrrole (B145914) products. Instead, the cross-linking likely involves alternative mechanisms facilitated by the reactive aldehyde and ketone functionalities, with the obligatory involvement of lysine residues acs.orgnih.gov.
Nucleic Acid Interactions and DNA/RNA Adduct Formation
Lipid peroxidation-derived aldehydes, including those related to this compound, are known to interact with nucleic acids. While research specifically detailing this compound's direct interaction with DNA and RNA is less extensive compared to its protein interactions, related compounds like 4-oxo-2-alkenals are recognized as highly reactive with nucleobases nih.gov. These interactions can lead to the formation of DNA adducts, contributing to genotoxicity. The presence of these adducts has been associated with age-related diseases in various organisms nih.gov. Studies have shown that 4-Oxonon-2-enal (4-ONE), a compound structurally related to this compound, is highly reactive towards DNA and proteins researchgate.netacs.org. The mechanisms of interaction typically involve nucleophilic attack on the bases, forming covalent adducts that can interfere with DNA replication and transcription atdbio.com.
Reactivity with Cellular Nucleophiles (e.g., Thiols, Histidine)
Beyond proteins, this compound exhibits reactivity with other cellular nucleophiles, including thiols and imidazole groups found in histidine. As noted in the protein adduction section, cysteine residues, which contain highly reactive thiol (-SH) groups, are particularly susceptible to modification by lipid peroxidation products researchgate.netnih.govthermofisher.com. While 4-HNE preferentially reacts with thiols via Michael addition, this compound's primary interaction pathway is Schiff base formation with amines . However, studies indicate that cysteine residues remain highly reactive targets for this compound, exhibiting a reactivity significantly greater than that observed with histidine or lysine researchgate.netnih.gov. The reactivity of these nucleophiles is also influenced by factors such as pH, with physiological pH (around 7.4) generally favoring reactions with cysteine, histidine, and lysine europa.eu.
Compound List:
this compound (4ONA)
4-Hydroxynonenal (4-HNE)
4-Oxonon-2-enal (4-ONE)
Lysine
Histidine
Cysteine
Arginine
Ribonuclease A
Beta-Lactoglobulin
Glutathione (B108866) (GSH)
Cellular and Subcellular Responses to 4 Oxononanal Exposure
Modulation of Cellular Viability and Metabolic Activity
Exposure to 4-Oxononanal can significantly impact cellular viability and metabolic activity. Studies have demonstrated its role as a marker for oxidative damage, with observed alterations in cell viability and metabolic processes in human lens epithelial cells under oxidative stress conditions . The compound's chemical reactivity allows it to modify critical cellular components, leading to functional impairments.
Induction of Oxidative Stress Responses at the Cellular Level
While direct quantification of oxidative stress markers specifically for this compound is less detailed in the provided literature compared to 4-HNE, its formation during lipid peroxidation inherently links it to oxidative stress acs.orgresearchgate.net. Lipid peroxidation is a process driven by reactive oxygen species (ROS), which can lead to the generation of aldehydes like 4-ONE acs.orgresearchgate.net. These aldehydes, in turn, can contribute to further oxidative damage within the cell. Research on similar compounds suggests that such aldehydes can generate ROS, thereby amplifying oxidative insults nih.gov. The mechanism of action for this compound involves its reactivity, which can lead to oxidative damage acs.org.
Alterations in Cellular Homeostasis and Signaling Pathways
The disruption of cellular homeostasis is a key consequence of this compound exposure. Its ability to form adducts with proteins can modify proteins involved in critical cellular signaling pathways acs.orgresearchgate.net. For instance, alterations in cell signaling pathways can disrupt cellular homeostasis, potentially leading to disease frontiersin.orgwikipedia.org. While specific signaling pathways directly modulated by this compound are not extensively detailed, its general mechanism of protein modification suggests a broad impact on cellular regulatory networks. For example, 4-HNE, a related compound, has been shown to modify proteins involved in cell signaling, such as IKK and Keap1, and alter gene expression pathways acs.org. Given their structural similarities and shared origins from lipid peroxidation, similar effects can be inferred for this compound.
Impact on Mitochondrial Function and Bioenergetics
Analysis of Oxygen Consumption Rates and Mitochondrial Respiration
Studies comparing this compound (4-ONE) with 4-HNE in bovine heart mitochondria have revealed significant effects on oxygen consumption rates (OCR) nih.govnih.gov. Incubation with 4-ONE at 0.20 mM resulted in lower OCR compared to both 4-HNE and ethanol (B145695) controls . Further investigations indicated that 4-ONE decreased OCR (state III and state IV) at both pH 5.6 and 7.4, and notably, it decreased OCR more than 4-HNE nih.gov. This inhibition of mitochondrial respiration suggests a disruption in the electron transport chain and ATP synthesis, critical components of cellular bioenergetics walshmedicalmedia.complos.orgfrontiersin.org. The reduction in oxygen consumption signifies impaired mitochondrial energy production.
Data Table 1: Impact of this compound on Mitochondrial Oxygen Consumption Rate (OCR)
| Treatment/Condition | Concentration | OCR (Relative Units) | Comparison Group | p-value |
| This compound (4-ONE) | 0.20 mM | Lower | 4-HNE | < 0.05 |
| This compound (4-ONE) | 0.20 mM | Lower | Ethanol Control | < 0.05 |
| This compound (4-ONE) | 0.20 mM | More Inhibited | 4-HNE | < 0.05 |
Note: Specific quantitative values for OCR are not provided in the source text, hence the qualitative representation.
Investigation of Mitochondrial Membrane Permeability Changes
Data Table 2: Impact of this compound on Mitochondrial Membrane Permeability
| Treatment/Condition | Concentration | pH | Permeability Change | p-value |
| This compound (4-ONE) | 1 mM | 7.4 | Increased | < 0.05 |
| This compound (4-ONE) | 0.05 mM | 5.6 | Increased | < 0.05 |
| This compound (4-ONE) | 0.05 mM | 7.4 | Increased | < 0.05 |
Note: Specific quantitative values for permeability are not provided in the source text, hence the qualitative representation.
Effects on Mitochondrial Ultrastructure
Transmission electron microscopy (TEM) studies have indicated that this compound can alter mitochondrial ultrastructure nih.gov. Specifically, mitochondria treated with 4-ONE at pH 7.4 showed an increase in size (p < 0.05) nih.gov. This swelling is indicative of mitochondrial damage and dysfunction. While the precise nature of these ultrastructural changes requires more detailed investigation, the observed size increase suggests a disruption of the normal mitochondrial morphology, which is critical for efficient bioenergetic function walshmedicalmedia.com.
Advanced Analytical Chemistry Approaches for 4 Oxononanal Detection and Quantification
Chromatographic Separation Techniques
Chromatography is the cornerstone for isolating 4-oxononanal from complex sample matrices, thereby enabling accurate quantification and characterization. The choice between gas and liquid chromatography is typically dictated by the volatility of the analyte and the nature of the sample matrix.
Gas chromatography combined with mass spectrometry (GC/MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC/MS provides high chromatographic resolution and definitive structural identification through mass spectral fragmentation.
Analysis and Fragmentation: Direct analysis of this compound by GC/MS is feasible. The compound has a reported Kovats retention index of approximately 1200-1203 on a standard non-polar column, which allows for its separation from other volatile components in a mixture. nih.gov Upon entering the mass spectrometer, this compound undergoes electron ionization, leading to the formation of a molecular ion (M⁺) and subsequent fragmentation into smaller, characteristic ions. The resulting mass spectrum serves as a chemical fingerprint for identification.
The fragmentation pattern is dictated by the molecule's structure, featuring both an aldehyde and a ketone functional group. Key fragmentation pathways for aliphatic ketones and aldehydes include alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangement.
Key Fragments in the Mass Spectrum of this compound: The electron ionization mass spectrum of this compound is characterized by several key ions. The molecular ion peak (m/z 156) may be of low abundance due to the instability of the initial ion. The most prominent fragments arise from alpha-cleavages around the two carbonyl groups.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 127 | [M-CHO]⁺ | Loss of the aldehyde group |
| 113 | [M-C₃H₇]⁺ | Alpha-cleavage at the ketone (loss of propyl group) |
| 85 | [C₅H₉O]⁺ | Cleavage of the bond between C4 and C5 |
| 71 | [C₄H₇O]⁺ | Alpha-cleavage at the aldehyde group |
| 57 | [C₄H₉]⁺ | Alkyl fragment (butyl) |
| 43 | [C₃H₇]⁺ | Alkyl fragment (propyl) |
This interactive table summarizes the primary ions observed in the electron ionization mass spectrum of this compound.
For complex matrices, headspace solid-phase microextraction (HS-SPME) can be employed as a sample preparation technique to isolate and concentrate volatile analytes like this compound before their introduction into the GC/MS system.
For non-volatile samples or when analyzing this compound in complex biological or food matrices, Liquid Chromatography-Mass Spectrometry (LC/MS), particularly with tandem mass spectrometry (LC-MS/MS), is the method of choice. This technique avoids the need for high temperatures, which could degrade thermally labile compounds, and is highly effective for analyzing analytes in aqueous environments.
Methodology: A typical LC-MS/MS method for aldehydes involves reversed-phase chromatography. Due to the polarity of this compound, especially after derivatization, a C18 column is commonly used. The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid to facilitate protonation and improve ionization efficiency.
Because native this compound may exhibit poor ionization efficiency and retention on reversed-phase columns, derivatization is a crucial step for sensitive quantification in complex matrices (see Section 6.3). A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with both the aldehyde and ketone functional groups to form highly chromophoric and easily ionizable hydrazone derivatives.
LC-MS/MS Parameters for Derivatized this compound: Analysis is typically performed using electrospray ionization (ESI) in positive or negative ion mode, depending on the derivatizing agent. For DNPH derivatives, negative ion mode is often preferred. Tandem mass spectrometry is used in Multiple Reaction Monitoring (MRM) mode for quantification, providing exceptional specificity by monitoring a specific precursor ion to product ion transition.
| Parameter | Typical Setting |
| Chromatography | |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Optimized for separation from matrix components |
| Mass Spectrometry | |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Precursor Ion (m/z) | [M-H]⁻ of DNPH-derivatized this compound |
| Product Ions (m/z) | Characteristic fragments from the derivatized molecule |
| Scan Type | Multiple Reaction Monitoring (MRM) |
This interactive table outlines typical parameters for an LC-MS/MS method for the analysis of this compound after derivatization with DNPH.
Spectrometric Characterization Methods (e.g., NMR, IR)
Spectrometric methods provide fundamental information about the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, while Infrared (IR) spectroscopy identifies the functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy is particularly informative for this compound, as it can confirm the presence of all nine carbon atoms in their unique chemical environments. Based on standard chemical shift principles, a predicted ¹³C NMR spectrum would display distinct signals for the two carbonyl carbons, the aliphatic chain carbons, and the carbons adjacent to the carbonyl groups.
| Predicted Chemical Shift (δ, ppm) | Carbon Atom Assignment | Rationale |
| ~210 | C4 (Ketone) | Ketone carbonyl carbons are highly deshielded. |
| ~202 | C1 (Aldehyde) | Aldehyde carbonyl carbons are also highly deshielded. |
| ~45 | C5 | Carbon alpha to the ketone carbonyl. |
| ~42 | C3 | Carbon alpha to the ketone carbonyl. |
| ~38 | C2 | Carbon alpha to the aldehyde carbonyl. |
| ~26 | C6 | Aliphatic chain carbon. |
| ~22 | C7, C8 | Aliphatic chain carbons. |
| ~14 | C9 (Methyl) | Terminal methyl group carbon. |
This interactive table presents the predicted ¹³C NMR chemical shifts for this compound based on established spectroscopic rules.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound is dominated by the characteristic stretching vibrations of its two carbonyl groups.
| Absorption Band (cm⁻¹) | Vibration Mode | Functional Group |
| ~2720 and ~2820 | C-H Stretch | Aldehyde (characteristic Fermi doublet) |
| ~1725 | C=O Stretch | Aldehyde |
| ~1715 | C=O Stretch | Aliphatic Ketone |
| 2850-2960 | C-H Stretch | Aliphatic CH₂, CH₃ |
This interactive table shows the characteristic infrared absorption bands predicted for the functional groups in this compound.
The presence of two distinct C=O stretching bands, one for the aldehyde and one for the ketone, along with the specific C-H stretching bands of the aldehyde group, would provide strong evidence for the structure of this compound.
Development of Derivatization Strategies for Enhanced Sensitivity and Specificity
Chemical derivatization is a key strategy to overcome challenges in the analysis of this compound. It involves chemically modifying the analyte to improve its analytical properties, such as volatility for GC analysis, or ionization efficiency and chromatographic retention for LC analysis. For this compound, derivatization targets its two reactive carbonyl (aldehyde and ketone) functionalities.
For GC/MS Analysis: To enhance thermal stability and volatility for GC analysis, oximation is a common strategy. Reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) or methoxyamine hydrochloride (MeOx) react with the carbonyl groups to form oxime derivatives. PFBHA is particularly useful as it introduces a polyfluorinated group, making the derivative highly sensitive to electron capture detection (ECD) and improving mass spectrometric detection.
For LC/MS Analysis: In LC/MS, derivatization aims to add a moiety that is readily ionizable by ESI, enhancing sensitivity. Hydrazine-based reagents are highly effective for this purpose.
2,4-Dinitrophenylhydrazine (DNPH): This is the most common reagent for carbonyl compounds. It reacts with both the aldehyde and ketone groups of this compound to form stable, yellow-colored DNPH derivatives. These derivatives are easily detected by UV-Vis detectors and show excellent ionization in negative-ion ESI-MS.
Girard's Reagents (T and P): These reagents introduce a quaternary ammonium group, which carries a permanent positive charge. Derivatization with Girard's reagents significantly enhances ionization efficiency in positive-ion ESI-MS, leading to very low detection limits.
The choice of derivatization reagent depends on the analytical platform (GC or LC), the detector being used, and the specific requirements for sensitivity and specificity in the analysis of complex samples. By converting the reactive carbonyl groups to stable derivatives, these strategies not only improve analytical performance but also prevent the analyte from degrading or reacting during sample preparation and analysis.
4 Oxononanal As a Biomarker in Oxidative Stress Research
Evaluation of 4-Oxononanal Levels as an Indicator of Lipid Peroxidation Damage
This compound (C₉H₁₆O₂) is a toxic aldehyde that arises from the process of lipid peroxidation . It is formed from precursors such as 4-hydroperoxy-2-nonenal, the same immediate precursor that yields 4-hydroxy-2-nonenal (4-HNE), another well-studied lipid peroxidation product researchgate.netresearchgate.net. Research indicates that this compound can be produced in vitro during oxidative stress-induced lipid peroxidation in quantities comparable to those of 4-HNE researchgate.netresearchgate.net. As a reactive electrophilic oxoalkenal, this compound possesses a chemical structure that allows it to readily interact with biological macromolecules, including proteins and nucleic acids researchgate.net. These interactions can lead to the formation of adducts, such as Schiff bases with amino groups in proteins, which can modify cellular functions and contribute to oxidative damage . Its presence in biological systems undergoing oxidative stress suggests that its levels can serve as an indicator of the extent of lipid peroxidation damage.
Correlation with Oxidative Stress-Related Conditions in Experimental Systems
Studies have explored the potential of this compound as a biomarker for diseases associated with oxidative stress, establishing correlations between elevated levels of this aldehyde and specific pathological conditions . In experimental systems, its presence has been linked to observable cellular dysfunction. For instance, research involving human lens epithelial cells (HLEC) exposed to oxidative stress demonstrated that this compound induced significant alterations in cell viability and metabolic activity, underscoring its role as a marker of oxidative damage . Furthermore, in vitro studies have highlighted its neurotoxic potential, with findings suggesting it is more toxic than 4-HNE in human neuroblastoma cells . These experimental findings support the investigation of this compound as a marker that reflects the cellular impact of oxidative stress in various disease contexts.
Methodological Considerations for Biomarker Measurement in Biological Samples
The quantification of this compound in biological samples typically relies on advanced analytical techniques, with gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC/MS) being commonly employed methods for its detection and measurement in complex matrices researchgate.net. These techniques enable researchers to identify and quantify the compound, thereby establishing its presence and concentration in various biological fluids and tissues. While direct measurement of the free aldehyde is possible, the analysis of its adducts with biomolecules, such as glutathione (B108866) conjugates (similar to those studied for 4-HNE), also offers a pathway for monitoring oxidative stress researchgate.net. The development and validation of sensitive and specific analytical methods are crucial for accurately assessing this compound levels and its utility as a reliable biomarker in clinical and research settings.
Comparative Properties of this compound and 4-HNE in Oxidative Stress
| Feature | This compound (4-ONA) | 4-Hydroxynonenal (B163490) (4-HNE) |
| Formation | Product of lipid peroxidation; shares precursor with 4-HNE researchgate.netresearchgate.net | Major product of lipid peroxidation nih.gov |
| Reactivity | Reactive electrophilic oxoalkenal; forms Schiff bases and pyrrole (B145914) adducts researchgate.netdntb.gov.ua | Forms Michael and pyrrole adducts; Michael adducts implicated in cellular damage dntb.gov.uaresearchgate.net |
| Toxicity | Toxic aldehyde; neurotoxic; more toxic than 4-HNE in neuroblastoma cells | Toxic aldehyde; implicated in various diseases nih.gov |
| Biomarker Role | Indicator of oxidative damage; potential biomarker for oxidative stress-related diseases | Established biomarker of lipid peroxidation and oxidative stress nih.govunizg.hr |
| Measurement | GC/MS, LC/MS researchgate.net | GC/MS, LC/MS; antibody detection of adducts researchgate.netnih.govacs.org |
| Cellular Effects | Alters cell viability and metabolic activity in HLEC | Inhibits neurite outgrowth, disrupts microtubules dntb.gov.ua; affects signaling pathways nih.govnih.gov |
Current Research Gaps and Prospective Investigations for 4 Oxononanal
Unresolved Aspects of its Dual Pro-oxidant and Potential Modulatory Roles
4-Oxononanal is well-established as a pro-oxidant compound, implicated in oxidative stress, genotoxicity, and carcinogenicity . Studies indicate that 4ONA can induce oxidative stress at relatively low concentrations, with reported IC₅₀ values of 10 μM, compared to 5 μM for 4-hydroxynonenal (B163490) (HNE) . Its reactivity with proteins, primarily through Schiff base formation with lysine (B10760008) residues, leads to protein dysfunction and cellular damage . Furthermore, 4ONA exhibits potent neurotoxicity, being significantly more toxic than HNE in certain cellular models .
However, the concept of a "dual" role, encompassing both pro-oxidant and modulatory functions, requires further elucidation. While its pro-oxidant effects are clear, the extent to which it might modulate specific cellular pathways or signaling cascades, even if detrimentally, remains an area of active investigation. The precise molecular targets and the intricate pathways through which 4ONA exerts its effects are not fully characterized.
Key Research Gaps:
Clarifying Mechanisms of Action: A deeper understanding is needed regarding the specific molecular targets and signaling pathways that 4ONA influences beyond general oxidative stress induction.
Dose-Dependent Effects: Further research is required to delineate how varying concentrations of 4ONA might differentially impact cellular processes, potentially revealing subtle modulatory effects alongside its overt pro-oxidant activities.
Comparative Reactivity and Toxicity: While 4ONA is recognized as more potent than HNE in some aspects, a comprehensive comparison of their reactivity profiles with various cellular components and their resultant biological consequences is still developing.
Data Table 1: Comparative Biological Activity of this compound (4ONA) and 4-Hydroxynonenal (HNE)
| Parameter | This compound (4ONA) | 4-Hydroxynonenal (HNE) | Reference |
| Neurotoxicity | Significantly more neurotoxic than HNE | Less neurotoxic than 4ONA | |
| Cell Viability (Neuroblastoma) | Induces cell death more effectively (4-5x) | Less effective at inducing cell death | |
| Oxidative Stress Induction | IC₅₀ = 10 μM | IC₅₀ = 5 μM | |
| Protein Reactivity Mechanism | Primarily Schiff base formation | Michael addition (His, Cys, Lys), minor Schiff base acs.org | acs.org |
| Reactivity with Proteins | Reacts more readily with proteins | Reacts with proteins, but less readily than 4ONA |
Interplay and Cross-Talk with Other Lipid Peroxidation Products
Lipid peroxidation generates a complex mixture of aldehydes, including 4-HNE, this compound (4ONA), and various other reactive species researchgate.netresearchgate.netnih.gov. The biological impact of 4ONA is likely not isolated but occurs within a milieu of these other products. While 4ONA's higher protein reactivity and distinct adduction mechanisms (primarily Schiff base formation) compared to HNE (which also involves Michael addition) are noted acs.org, the specific interplay and "cross-talk" between 4ONA and other lipid peroxidation products (LPPs) are not well understood. For instance, HNE-induced disruption of neuronal microtubules is attributed to Michael addition, a reaction that 4ONA, lacking the α,β-unsaturation for Michael addition, does not readily undergo dntb.gov.ua. This highlights differing mechanisms of action that could lead to complex interactions.
Key Research Gaps:
Synergistic/Antagonistic Effects: Investigating whether the co-occurrence of 4ONA with other LPPs leads to synergistic or antagonistic toxicological outcomes, or if their combined presence alters cellular responses compared to individual exposures.
Metabolic Interactions: Understanding how the presence of other LPPs might influence the metabolic fate, detoxification pathways, or reactivity of 4ONA within a biological system.
Development of In Vivo Tracing and Metabolomic Profiling Methodologies
The accurate detection and quantification of 4ONA and its adducts in biological systems are crucial for understanding its physiological and pathological roles. Current analytical methods, such as Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS), are effective for analyzing complex matrices like food products . Mass spectrometry is also employed for characterizing protein adducts researchgate.net. However, developing specific and sensitive in vivo tracing and metabolomic profiling methodologies for 4ONA in complex biological samples presents significant challenges. Limitations include potential cross-reactivity of antibodies used for detection acs.org and the need to distinguish 4ONA from structurally similar compounds.
Key Research Gaps:
In Vivo Tracing Techniques: Developing and validating stable isotope-labeled tracing methods to track the metabolic fate and distribution of 4ONA within living organisms. This would complement static metabolomic snapshots by providing dynamic insights into its biochemical journey nih.govbitesizebio.comcreative-proteomics.com.
Metabolomic Profiling: Establishing comprehensive metabolomic profiling strategies to identify and quantify 4ONA and its unique metabolites and adducts in various biological matrices (e.g., blood, urine, tissue extracts) with high specificity and sensitivity.
Biomarker Development: Identifying and validating 4ONA or its specific adducts as reliable biomarkers for oxidative stress or disease states, requiring robust analytical methods for their detection in clinical settings.
Metabolic Pathway Elucidation: Characterizing the in vivo metabolic pathways of 4ONA, including its detoxification routes and the formation of potentially active or inactive metabolites.
Expansion of Synthetic Applications in Chemical Synthesis and Materials Science
This compound serves as a valuable reagent and intermediate in organic synthesis, offering reactive aldehyde and ketone functional groups that can be leveraged for constructing more complex molecules . Its utility in developing novel synthetic pathways is recognized . However, its applications in broader chemical synthesis and particularly in materials science remain largely underexplored. The inherent reactivity of its carbonyl groups suggests potential roles in polymer chemistry, such as cross-linking agents or monomers for specialized polymers, or as functionalizing agents for surfaces and nanoparticles.
Key Research Gaps:
Novel Synthetic Utility: Exploring new synthetic routes and reactions that utilize 4ONA as a versatile building block for creating diverse organic compounds, including pharmaceuticals, agrochemicals, or fine chemicals.
Materials Science Integration: Investigating the incorporation of 4ONA or its derivatives into novel materials. This could involve its use in the synthesis of functional polymers, cross-linked networks, or surface coatings, potentially imparting unique properties derived from its reactive functionalities.
Scalable and Efficient Synthesis: Developing more efficient, cost-effective, and scalable synthetic methods for 4ONA to facilitate its broader adoption in both research and industrial applications.
Data Table 2: Occurrence of this compound in Food Matrices
| Food Matrix | Concentration Range | Analytical Method | Reference |
| Frying Oils | 0.12–9.00 mg/kg | GC/MS, LC/MS | |
| Oxidized Oils | (Presence indicated) | Not specified | |
| Watermelon Fruit | (Presence reported) | Not specified | frontiersin.org |
Compound List:
this compound (4ONA)
4-Hydroxynonenal (HNE)
Isoketals (IsoKs)
Q & A
Q. How can systematic reviews optimize search strategies for this compound-related studies?
- Methodological Answer : Use Boolean operators in PubMed/Scifinder: ("this compound" OR "4-oxo-nonanal") AND ("synthesis" OR "metabolism" OR "adducts"). Filter for studies with mechanistic data (e.g., kinetic parameters, structural characterization) and exclude reviews/theoretical papers. Update searches every 6 months .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
